molecular formula C12H13N3OS B6801921 N-[(1S)-2,2-dimethylcyclopropyl]-2,1,3-benzothiadiazole-5-carboxamide

N-[(1S)-2,2-dimethylcyclopropyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B6801921
M. Wt: 247.32 g/mol
InChI Key: VDPUORHPNOFVDO-JTQLQIEISA-N
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Description

N-[(1S)-2,2-dimethylcyclopropyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives

Properties

IUPAC Name

N-[(1S)-2,2-dimethylcyclopropyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-12(2)6-10(12)13-11(16)7-3-4-8-9(5-7)15-17-14-8/h3-5,10H,6H2,1-2H3,(H,13,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPUORHPNOFVDO-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1NC(=O)C2=CC3=NSN=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]1NC(=O)C2=CC3=NSN=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-2,2-dimethylcyclopropyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Intermediate: The synthesis begins with the preparation of the cyclopropyl intermediate. This can be achieved through the reaction of a suitable cyclopropane precursor with a reagent such as diazomethane under controlled conditions.

    Introduction of the Benzothiadiazole Moiety: The next step involves the introduction of the benzothiadiazole moiety. This can be accomplished by reacting the cyclopropyl intermediate with a benzothiadiazole derivative in the presence of a suitable catalyst.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate product with an amine derivative under appropriate reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions and the use of large-scale reactors to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-2,2-dimethylcyclopropyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiadiazole moiety are replaced with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenating agents, nucleophiles, and other reagents under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer double bonds or oxygen atoms.

Scientific Research Applications

N-[(1S)-2,2-dimethylcyclopropyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(1S)-2,2-dimethylcyclopropyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S)-2,2-dimethylcyclopropyl]-2,1,3-benzothiadiazole-5-carboxamide: shares structural similarities with other benzothiadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the cyclopropyl group and the specific positioning of the carboxamide group on the benzothiadiazole moiety

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